XK469

Cancer Research Chiral Pharmacology Topoisomerase Inhibition

XK469 is a topoisomerase IIβ poison with solid tumor selectivity and activity vs. multidrug-resistant cells. Use R(+)XK469 (NSC 698215) for in vivo PK/toxicology due to S-isomer chiral inversion; racemate or S-isomer cause unpredictable exposure. Superior oral bioavailability (83%) and long t½ support once-daily dosing. Select R(+) enantiomer for reproducible, translatable data. Inquire for custom synthesis.

Molecular Formula C17H12ClN2NaO4
Molecular Weight 366.7 g/mol
CAS No. 157434-99-6
Cat. No. B1684244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXK469
CAS157434-99-6
Synonymssodium-(2-(4-(7-chloro-2-quinoxalinyloxy)phenoxy)propionate)
XK 469
XK469
Molecular FormulaC17H12ClN2NaO4
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+]
InChIInChI=1S/C17H13ClN2O4.Na/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16;/h2-10H,1H3,(H,21,22);/q;+1/p-1
InChIKeyOJENKXNXJPNEPU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XK469 (CAS 157434-99-6) Procurement Guide: A Quinoxaline Topoisomerase IIβ Inhibitor with Solid Tumor Selectivity


XK469 (NSC 697887) is a synthetic quinoxaline phenoxypropionic acid derivative that functions as a topoisomerase IIβ poison [1]. It was originally developed as an analog of the herbicide Assure® and exhibits notable selectivity for solid tumors and activity against multidrug-resistant cancer cell lines [2]. The compound exists as a racemic mixture, though the R(+)-enantiomer (NSC 698215) has been the primary subject of clinical development due to its superior potency and reduced toxicity relative to the S(−)-enantiomer (NSC 698216) [3].

Why Generic Substitution of XK469 (CAS 157434-99-6) is Scientifically Unsound


Substitution with generic quinoxaline analogs or alternative topoisomerase II inhibitors is inadvisable due to XK469's unique combination of properties: (1) selective targeting of the topoisomerase IIβ isoform, which is enriched in G1/G0-phase cells characteristic of solid tumors [1]; (2) significant stereospecific pharmacokinetics where the S(−)-enantiomer undergoes near-complete in vivo chiral inversion to the R(+)-form, altering drug exposure and toxicity profiles [2]; and (3) a mechanism of action involving both topoisomerase II poisoning and peripheral benzodiazepine receptor-mediated apoptosis, which distinguishes it from classical topoisomerase poisons like etoposide [3]. These factors necessitate precise compound specification in procurement.

XK469 (CAS 157434-99-6) Quantitative Differential Evidence Against Comparators


R(+)XK469 vs. S(−)XK469: Stereospecific Cytotoxicity in L1210 Leukemia Cells

In murine leukemia L1210 cells, the R(+) enantiomer of XK469 demonstrated substantially greater cytotoxicity than the S(−) enantiomer. The herbicidal analog Assure® was essentially inactive in the same assay system [1]. This differential activity is linked to both topoisomerase IIβ inhibition and peripheral benzodiazepine receptor binding [2].

Cancer Research Chiral Pharmacology Topoisomerase Inhibition

Oral Bioavailability of R(+)XK469 in Rats: 83% Absolute Bioavailability

In Sprague-Dawley rats, the absolute oral bioavailability of R(+)XK469 was determined to be 83% following a 10 mg/kg dose [1]. This high oral bioavailability contrasts with the poor aqueous solubility (0.274 µg/mL) of the free acid form, highlighting the critical role of salt selection or formulation in achieving systemic exposure [2].

Pharmacokinetics Oral Drug Delivery Preclinical Development

Topoisomerase IIβ Selectivity: XK469 vs. Camptothecin in NCI 60-Cell Panel

XK469 demonstrates a unique selectivity profile in the NCI 60-cell line panel. COMPARE analysis revealed that its mechanism of action is distinct from known topoisomerase poisons [1]. Specifically, the average GI50 for XK469 across the NCI 60 tumor cell line panel is 7 × 10⁻⁵ M, compared to 4.5 × 10⁻⁸ M for camptothecin, representing a 1,500-fold difference [2]. This lower potency is offset by a favorable toxicity profile and solid tumor selectivity.

Topoisomerase Poisoning Solid Tumor Selectivity Mechanism of Action

In Vivo Chiral Inversion: S(−)XK469 Converts to R(+)XK469 in Rat Plasma

Following intravenous administration of S(−)XK469 at 10 mg/kg in Fischer 344 rats, significant conversion to the R(+) enantiomer was observed in circulation [1]. The fractional formation clearance of R(+)XK469 from S(−)XK469 was estimated to be 0.94, indicating near-complete inversion [2]. This unidirectional chiral inversion from S(−) to R(+) has also been confirmed in mice and dogs.

Chiral Pharmacokinetics Metabolic Inversion Preclinical Pharmacology

XK469 (CAS 157434-99-6): Recommended Application Scenarios Based on Quantitative Evidence


Preclinical Studies of Solid Tumor Xenografts Requiring Oral Bioavailability

Use R(+)XK469 (NSC 698215) in oral gavage studies of murine solid tumor models (e.g., colon 38, pancreatic 03, mammary 16/C) where 83% oral bioavailability in rats [1] supports development of an oral clinical formulation. The compound's solid tumor selectivity, demonstrated by a leukemia/solid tumor zone difference of 510 units in disk diffusion assays [2], makes it particularly suitable for xenograft studies of epithelial malignancies.

Pharmacokinetic and Toxicological Studies Requiring Defined Enantiomeric Composition

Employ R(+)XK469 (NSC 698215) in all in vivo pharmacokinetic and toxicology studies. Due to the near-complete chiral inversion of S(−)XK469 to R(+)XK469 in rats, mice, and dogs [3], use of the racemate or S(−) enantiomer introduces unpredictable exposure to the active R(+) species. The R(+) enantiomer also exhibits lower toxicity in animal models [4], making it the preferred form for safety assessment.

In Vitro Mechanistic Studies of Topoisomerase IIβ Poisoning and Apoptosis

Use XK469 (racemate or R(+) enantiomer) in cell culture models to investigate topoisomerase IIβ-mediated DNA damage and apoptosis. The compound induces reversible protein-DNA crosslinks that become irreversible under denaturing conditions [5], providing a clear experimental endpoint. Additionally, XK469 binding to the peripheral benzodiazepine receptor correlates with apoptosis induction [6], offering a second mechanism-based readout.

Development of Oral Formulations for Clinical Trials

Procure R(+)XK469 with documented high oral bioavailability (83% in rats) for formulation development [1]. The compound's long elimination half-life (12.9-13.5 hours in rats) [1] and schedule-independent efficacy [4] support once-daily oral dosing regimens. Phase I studies have established recommended phase II doses of 850-1100 mg/day on days 1, 3, and 5 of a 21-day cycle [4], providing a clinical framework for formulation optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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